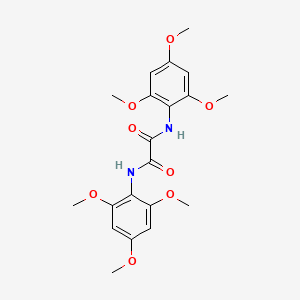![molecular formula C36H42F6N4O8 B1435866 [9-[2-[2-[2-(2-azaniumylethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate CAS No. 1173097-69-2](/img/structure/B1435866.png)
[9-[2-[2-[2-(2-azaniumylethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate
概要
説明
The compound [9-[2-[2-[2-(2-azaniumylethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate is a complex organic molecule with significant applications in various scientific fields
作用機序
Target of Action
Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) is primarily used as a fluorescent labeling agent in proteomics research . Its primary targets are the proteins that are being studied in the research. The role of this compound is to attach to these proteins and emit fluorescence, which allows researchers to track and study the proteins under investigation .
Mode of Action
This compound interacts with its targets (proteins) through a process known as fluorescent labeling. It binds to the proteins and, when excited by a specific wavelength of light (528 nm), it emits light at a different wavelength (553 nm) . This change in light emission allows the labeled proteins to be detected and studied .
Pharmacokinetics
It’s important to note that this compound should be stored at room temperature under desiccating conditions, and solutions should be prepared and used on the same day whenever possible .
Result of Action
The result of the action of Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) is the successful labeling of proteins for study in proteomics research. The fluorescence emitted by the compound allows for the visualization and tracking of proteins, enabling researchers to gain insights into protein function, interactions, and more .
Action Environment
The action of Rhodamine 6G bis(oxyethylamino)ethane amide bis (trifluoroacetate) can be influenced by environmental factors such as light and temperature. For optimal fluorescence, the compound should be excited with light at a wavelength of 528 nm . Additionally, the compound should be stored at room temperature and protected from moisture .
生化学分析
Biochemical Properties
Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) plays a crucial role in biochemical reactions as a fluorescent labeling agent. It interacts with a variety of enzymes, proteins, and other biomolecules, enabling researchers to track and study these interactions in real-time. For instance, this compound can bind to specific amino acid residues in proteins, allowing for the visualization of protein localization and dynamics within cells . The nature of these interactions is primarily based on the compound’s ability to form covalent bonds with target biomolecules, resulting in stable and highly fluorescent conjugates.
Cellular Effects
Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s fluorescent properties enable the monitoring of intracellular calcium levels, which are critical for cell signaling . Additionally, it can be used to study the effects of different treatments on gene expression by labeling specific nucleic acids or proteins involved in transcription and translation processes.
Molecular Mechanism
The molecular mechanism of action of Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) involves its ability to bind to biomolecules and emit fluorescence upon excitation. This binding interaction is often facilitated by the formation of covalent bonds between the compound and specific functional groups on the target biomolecules . The compound can also act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) can change over time due to factors such as stability and degradation. The compound is generally stable when stored under desiccating conditions at room temperature, but its fluorescence intensity may decrease over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of altering gene expression and metabolic activity. These effects are often monitored using time-lapse imaging techniques to capture dynamic changes in fluorescence.
Dosage Effects in Animal Models
The effects of Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) vary with different dosages in animal models. At low doses, the compound is typically well-tolerated and can be used to label and track biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular function or inducing oxidative stress. Threshold effects are often observed, where a certain dosage level is required to achieve a detectable fluorescent signal without causing harm to the organism.
Metabolic Pathways
Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transport and distribution within cells . The compound can affect metabolic flux by altering the levels of specific metabolites, particularly those involved in energy production and cellular respiration. For example, it may influence the activity of enzymes in the glycolytic pathway, leading to changes in ATP production and overall cellular energy balance.
Transport and Distribution
The transport and distribution of Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. The compound’s distribution is often influenced by its chemical properties, such as solubility and charge, which determine its ability to cross cellular membranes and accumulate in target tissues.
Subcellular Localization
Rhodamine 6G bis(oxyethylamino)ethane amide bis(trifluoroacetate) exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can be used to study mitochondrial dynamics and function. The compound’s localization is often visualized using advanced imaging techniques, such as confocal microscopy, to provide detailed insights into its role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [9-[2-[2-[2-(2-azaniumylethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate involves multiple steps, including the formation of intermediate compoundsThe final steps involve the addition of the azaniumylethoxy and ethoxyethylcarbamoyl groups, and the trifluoroacetate salt formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize by-products .
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a fluorescent dye due to its unique optical properties. It is employed in various analytical techniques, including fluorescence microscopy and spectroscopy.
Biology
In biological research, the compound is used as a marker for tracking cellular processes. Its fluorescence properties make it ideal for imaging applications in live cells.
Medicine
Industry
In the industrial sector, the compound is used in the development of advanced materials and coatings. Its unique properties contribute to the performance and durability of these materials.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Another compound with similar structural features but different applications.
Chimassorb® light stabilizer: Used in industrial applications for UV stabilization.
Uniqueness
What sets [9-[2-[2-[2-(2-azaniumylethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate apart is its unique combination of functional groups that confer specific optical and chemical properties. This makes it particularly valuable in applications requiring precise fluorescence characteristics .
特性
IUPAC Name |
[9-[2-[2-[2-(2-azaniumylethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N4O4.2C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)40-29)23-9-7-8-10-24(23)32(37)36-12-14-39-16-15-38-13-11-33;2*3-2(4,5)1(6)7/h7-10,17-20,34H,5-6,11-16,33H2,1-4H3,(H,36,37);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSXYIKNSWDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCOCCOCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42F6N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


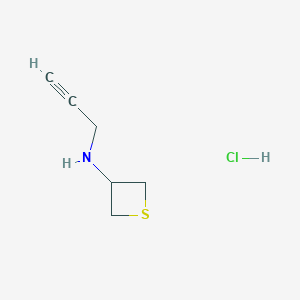
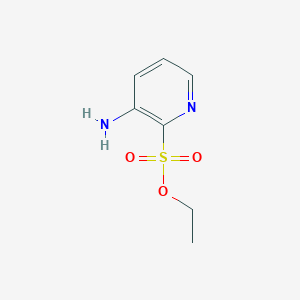

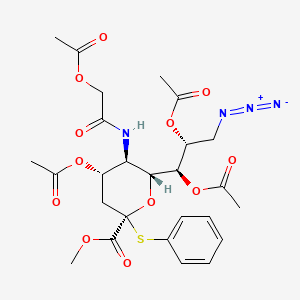
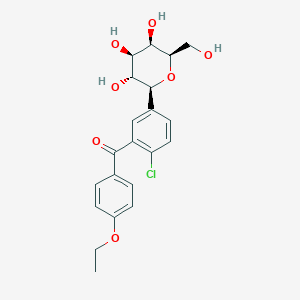
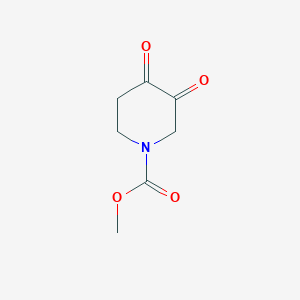
![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B1435793.png)
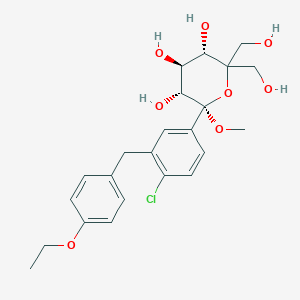
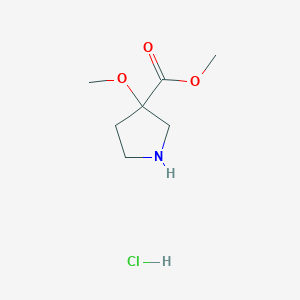
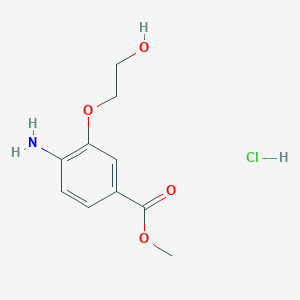
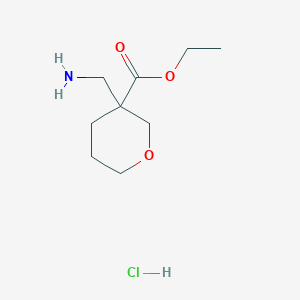
![1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435803.png)

